2-(4-Methylphenyl)-1,3-dioxan-5-ol
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Overview
Description
2-(4-Methylphenyl)-1, 3-dioxan-5-ol belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group. 2-(4-Methylphenyl)-1, 3-dioxan-5-ol is soluble (in water) and a very weakly acidic compound (based on its pKa).
Scientific Research Applications
1. Synthesis and Electrochemical Properties
2-(4-Methylphenyl)-1,3-dioxan-5-ol serves as a precursor in the synthesis of novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These compounds exhibit varied electrochemical and spectroelectrochemical properties due to strong intramolecular interactions between phthalocyanine units. This synthesis approach has implications for developing materials with specific electrical and semiconductor properties (Özer et al., 2007).
2. Catalysed Condensations in Renewable Chemicals
The compound is involved in acid-catalysed condensation with glycerol, leading to the formation of [1,3]dioxan-5-ols. This process is significant for converting glycerol, a renewable material, into novel platform chemicals, potentially useful in various industrial applications (Deutsch et al., 2007).
3. Nucleophilic Substitution and Synthesis Implications
The compound's reactivity in nucleophilic substitution reactions has been studied, highlighting its potential in synthesizing pure glycerides and other organic compounds. These studies provide insights into its use in complex organic synthesis processes (Aneja & Davies, 1974).
4. Application in Chiral NMR Shift Reagents
This compound derivatives have been utilized as chiral solvating agents for determining the enantiomeric excess of compounds via NMR spectroscopy. This application is crucial in stereochemical analysis and the pharmaceutical industry (Enders, Thomas, & Runsink, 1999).
5. Material Science and Organic Photovoltaics
Derivatives of this compound have been used in synthesizing oligophenylenevinylenes for potential use in plastic solar cells. This research is part of the broader effort to develop new materials for renewable energy technologies (Jørgensen & Krebs, 2005).
6. Supramolecular Structures and Crystallography
Studies on the crystal structures of derivatives of this compound contribute to the understanding of molecular interactions and supramolecular architecture, which are essential in the field of crystallography and material science (Jebas et al., 2013).
7. Antioxidant Activity Studies
Exploratory studies have been conducted on the peroxyl-radical-scavenging activity of heterocyclic analogues of this compound. Such research is valuable for understanding the antioxidant properties of these compounds, which could have applications in healthcare and food industries (Stobiecka et al., 2016).
Properties
CAS No. |
4757-23-7 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-6-10(12)7-14-11/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
IIDQVIGMKXQUDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)O |
4757-23-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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